molecular formula C5H10N2 B14581718 3-Diazopentane CAS No. 61111-70-4

3-Diazopentane

Cat. No.: B14581718
CAS No.: 61111-70-4
M. Wt: 98.15 g/mol
InChI Key: DPNQVRUILKQZTF-UHFFFAOYSA-N
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Description

3-Diazopentane is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a pentane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis and their unique reactivity. The molecular formula of this compound is C5H10N2, and it is often used in various chemical reactions due to its ability to form carbenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Diazopentane typically involves the dehydrogenation of hydrazones. One common method includes the reaction of a primary aliphatic amine with nitrous acid to generate the diazo compound. Another method involves the use of diazomethyl compounds, where an acyl halide reacts with diazomethane.

Industrial Production Methods: Industrial production of diazo compounds, including this compound, often involves the use of metal catalysts to facilitate the dehydrogenation process. Common reagents used in these reactions include mercury(II) oxide, lead(IV) acetate, and manganese dioxide .

Chemical Reactions Analysis

Types of Reactions: 3-Diazopentane undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of hydrazines.

    Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.

Major Products: The major products formed from these reactions include carbenes, which are highly reactive intermediates that can further react to form a variety of organic compounds .

Scientific Research Applications

3-Diazopentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Diazopentane involves the formation of carbenes, which are highly reactive species that can insert into various chemical bonds. The molecular targets and pathways involved include the interaction of carbenes with double bonds, leading to cyclopropanation, and with C-H bonds, leading to insertion reactions. These reactions are facilitated by the unique electronic structure of the diazo group, which allows for the delocalization of electron density .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows for the formation of carbenes that can participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.

Properties

CAS No.

61111-70-4

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

3-diazopentane

InChI

InChI=1S/C5H10N2/c1-3-5(4-2)7-6/h3-4H2,1-2H3

InChI Key

DPNQVRUILKQZTF-UHFFFAOYSA-N

Canonical SMILES

CCC(=[N+]=[N-])CC

Origin of Product

United States

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